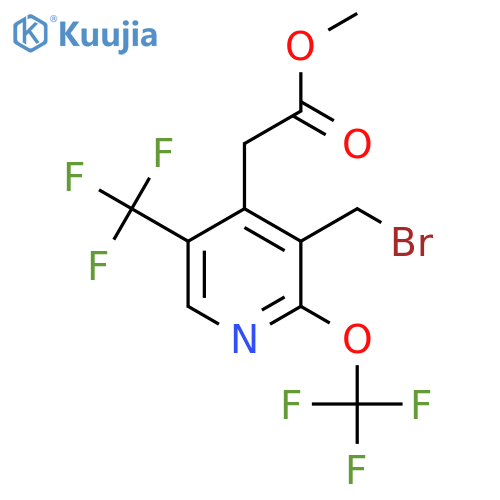

Cas no 1804673-48-0 (Methyl 3-(bromomethyl)-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-4-acetate)

1804673-48-0 structure

商品名:Methyl 3-(bromomethyl)-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-4-acetate

CAS番号:1804673-48-0

MF:C11H8BrF6NO3

メガワット:396.080543518066

CID:4845373

Methyl 3-(bromomethyl)-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-4-acetate 化学的及び物理的性質

名前と識別子

-

- Methyl 3-(bromomethyl)-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-4-acetate

-

- インチ: 1S/C11H8BrF6NO3/c1-21-8(20)2-5-6(3-12)9(22-11(16,17)18)19-4-7(5)10(13,14)15/h4H,2-3H2,1H3

- InChIKey: ZNGJEHWFFOXHHE-UHFFFAOYSA-N

- ほほえんだ: BrCC1C(=NC=C(C(F)(F)F)C=1CC(=O)OC)OC(F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 10

- 重原子数: 22

- 回転可能化学結合数: 5

- 複雑さ: 389

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 48.4

Methyl 3-(bromomethyl)-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-4-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029079450-1g |

Methyl 3-(bromomethyl)-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-4-acetate |

1804673-48-0 | 97% | 1g |

1,534.70 USD | 2021-06-03 |

Methyl 3-(bromomethyl)-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-4-acetate 関連文献

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

3. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

4. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

1804673-48-0 (Methyl 3-(bromomethyl)-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-4-acetate) 関連製品

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬